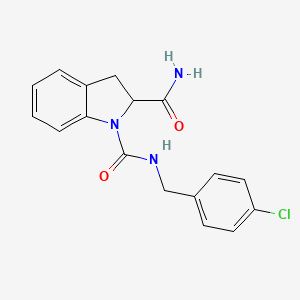

N1-(4-chlorobenzyl)indoline-1,2-dicarboxamide

Description

N1-(4-Chlorobenzyl)indoline-1,2-dicarboxamide is a synthetic dicarboxamide derivative characterized by an indoline backbone substituted with a 4-chlorobenzyl group at the N1 position. Dicarboxamides are widely explored in medicinal chemistry due to their structural versatility and ability to interact with diverse biological targets, including ion channels, enzymes, and receptors.

Properties

IUPAC Name |

1-N-[(4-chlorophenyl)methyl]-2,3-dihydroindole-1,2-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O2/c18-13-7-5-11(6-8-13)10-20-17(23)21-14-4-2-1-3-12(14)9-15(21)16(19)22/h1-8,15H,9-10H2,(H2,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMTGSUZCWGKBRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C(=O)NCC3=CC=C(C=C3)Cl)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorobenzyl)indoline-1,2-dicarboxamide typically involves the following steps:

Formation of Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives. This can be achieved using catalytic hydrogenation or other reducing agents such as lithium aluminum hydride.

Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group is introduced through a nucleophilic substitution reaction. This involves reacting the indoline core with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Formation of Dicarboxamide: The final step involves the formation of the dicarboxamide group. This can be achieved by reacting the intermediate product with phosgene or a phosgene equivalent in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: N1-(4-chlorobenzyl)indoline-1,2-dicarboxamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized products, depending on the reaction conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the carbonyl groups to alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Bases for Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N1-(4-chlorobenzyl)indoline-1,2-dicarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a pharmacophore.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and inflammatory diseases .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various applications, including the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N1-(4-chlorobenzyl)indoline-1,2-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Dicarboxamide Derivatives

The following table summarizes key structural analogs of N1-(4-chlorobenzyl)indoline-1,2-dicarboxamide, their biological targets, and pharmacological profiles based on the provided evidence:

Structural and Functional Insights

- Backbone Variability: The indoline backbone in this compound distinguishes it from pyrrolidine (e.g., TRPV1 antagonist ), cyclohexane (e.g., mGlu4 modulator ), and diazene (e.g., anti-cancer ruthenium complex ) analogs. Indoline’s fused bicyclic structure may confer unique conformational rigidity and binding selectivity. Substitution at the N1 position with 4-chlorobenzyl contrasts with other groups (e.g., isoquinolin-5-yl in TRPV1 antagonists or thiazol-2-yl in PI3Kα/HDAC6 inhibitors ), influencing hydrophobicity and target engagement.

- Biological Targets and Potency: TRPV1 Antagonists: N1-(Isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives exhibit nanomolar potency against capsaicin- and proton-activated TRPV1 channels, suggesting that halogenated aryl groups enhance antagonism . Dual PI3K/HDAC Inhibitors: The thiazol-substituted pyrrolidine-dicarboxamide demonstrates dual kinase/histone deacetylase inhibition, a strategy to overcome drug resistance in cancer . mGlu4 Modulators: Lu AF21934’s 3,4-dichlorophenyl group is critical for positive allosteric modulation, highlighting the role of halogen placement in receptor specificity .

- Physicochemical Properties: Diazene-containing analogs (e.g., PyrDiaz-ruthenium complexes) face stability challenges in aqueous environments, limiting their therapeutic utility . In contrast, non-diazene derivatives (e.g., TRPV1 antagonists) show robust stability and bioavailability .

Biological Activity

N1-(4-chlorobenzyl)indoline-1,2-dicarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features an indoline core structure characterized by a fused benzene and pyrrole ring, along with a 4-chlorobenzyl substituent and two carboxamide functional groups. This unique structural arrangement is believed to contribute significantly to its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C17H16ClN2O3 |

| Molecular Weight | 344.77 g/mol |

| Structural Features | Indoline core, 4-chlorobenzyl group, two carboxamide groups |

The biological activity of this compound is attributed to its interaction with various molecular targets. Preliminary studies suggest that it may modulate the activity of specific enzymes and receptors involved in disease pathways. For instance:

- Antimicrobial Activity : The compound exhibits potential against various bacterial strains, likely through inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Activity : It has shown promise in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

- Anti-inflammatory Effects : this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses significant antimicrobial properties. Research indicates effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reveal its potency:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. The compound demonstrated notable cytotoxic effects with IC50 values indicating its efficacy:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 10 |

| HeLa (cervical cancer) | 5 |

| A549 (lung cancer) | 15 |

In a study by Manvar et al., the compound was shown to induce apoptosis in MCF-7 cells through the activation of caspase pathways.

Anti-inflammatory Activity

Research has indicated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases.

Case Studies

Several studies have explored the biological activities of this compound:

- Antimicrobial Study : A recent investigation assessed the compound's effectiveness against resistant bacterial strains. Results indicated that it could serve as a lead compound for developing new antibiotics .

- Cancer Research : In a preclinical study involving tumor-bearing mice, treatment with this compound resulted in significant tumor size reduction compared to controls .

- Inflammation Model : An experimental model of arthritis showed that administration of the compound led to reduced swelling and pain in affected joints .

Q & A

Q. What are the recommended synthetic routes for N1-(4-chlorobenzyl)indoline-1,2-dicarboxamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form amide bonds between indoline-1,2-dicarboxylic acid and 4-chlorobenzylamine under mild conditions . Refluxing with anhydrous potassium carbonate in ethanol (as seen in analogous syntheses) can enhance yield by facilitating deprotonation and reducing side reactions . Key optimization parameters include solvent choice (e.g., ethanol or DMF), stoichiometric ratios, and reaction time. Purification via recrystallization or column chromatography is critical to isolate the product from unreacted starting materials.

Q. How can structural characterization be performed to confirm the compound’s identity?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for unambiguous structural determination, particularly for verifying stereochemistry and bond angles . Complementary techniques include:

- NMR spectroscopy : Assign peaks for aromatic protons (δ 7.2–7.4 ppm for 4-chlorobenzyl) and carboxamide NH groups (δ 8–10 ppm).

- HRMS : Confirm molecular weight with high-resolution mass spectrometry (e.g., ESI-TOF) .

- IR spectroscopy : Identify characteristic amide C=O stretches (~1650–1700 cm⁻¹) .

Q. What safety protocols are essential when handling this compound and its precursors?

Precursors like 4-chlorobenzyl chloride are corrosive and require PPE (gloves, goggles, lab coat) and handling in a fume hood . For the final compound, avoid inhalation of dust, and store in a dry, sealed container away from oxidizers. Immediate rinsing with water is required for skin/eye contact. Refer to SDS guidelines for disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo activity data for this compound?

Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability) or differences in target engagement across models. To address this:

- Perform metabolic profiling (e.g., liver microsome assays) to identify degradation products .

- Use tissue-specific pharmacokinetic modeling to correlate in vitro IC₅₀ values with effective in vivo concentrations .

- Validate target binding in vivo via techniques like PET imaging or Western blotting for downstream biomarkers.

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations can model binding to enzymes or receptors. For example:

- Docking studies : Align the carboxamide groups with catalytic residues (e.g., in kinases or proteases) .

- Free energy calculations : Use MM/GBSA to estimate binding affinities and prioritize derivatives .

- Pharmacophore modeling : Identify critical structural motifs (e.g., the 4-chlorobenzyl group for hydrophobic interactions) .

Q. How can crystallographic data reveal conformational flexibility impacting biological activity?

Single-crystal X-ray analysis (using SHELXL) may show torsional angles in the indoline ring or carboxamide linkages that influence binding. For example:

- Polymorphism : Different crystal forms (e.g., anhydrous vs. solvated) can alter solubility and bioavailability .

- Hydrogen bonding : Compare packing motifs (e.g., NH···O interactions) to correlate stability with activity . Advanced studies might use variable-temperature crystallography to probe dynamic behavior .

Q. What experimental designs are optimal for assessing structure-activity relationships (SAR) in derivatives?

- Stepwise modifications : Synthesize analogs with substitutions at the indoline N2 position or the benzyl para-chloro group .

- Biological assays : Test derivatives against a panel of cancer cell lines (e.g., IC₅₀ in MTT assays) and compare with computational predictions .

- Counter-screening : Evaluate selectivity against off-target enzymes (e.g., cytochrome P450 isoforms) to reduce toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.